N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride
Description
The Emergence of Chlorophenoxyacetic Acid Derivatives in 20th Century Agrochemical Research
The foundation of phenoxyacetamide herbicides lies in the discovery of chlorophenoxyacetic acids, particularly 2,4-dichlorophenoxyacetic acid (2,4-D), which emerged in the mid-1940s as the first synthetic herbicide capable of selective weed control. Developed at the University of Chicago and commercialized by 1946, 2,4-D revolutionized agriculture by targeting broadleaf weeds while sparing monocotyledonous crops like wheat and corn. Its mechanism of action mimicked natural auxins, disrupting plant cell elongation and causing uncontrolled growth in susceptible species.
Structural analogs such as 4-chlorophenoxyacetic acid (4-CPA) followed, initially investigated for their plant growth-regulating properties. Studies on grapevines demonstrated that 4-CPA could induce seedless fruit development by altering ovule integument cell layers, showcasing the versatility of chlorophenoxy scaffolds in modulating plant physiology. The success of these compounds spurred systematic exploration of halogenated phenoxyacetic acid derivatives, with researchers substituting chlorine atoms at strategic positions on the aromatic ring to enhance herbicidal activity and selectivity.
Table 1: Key Chlorophenoxyacetic Acid Derivatives and Their Agricultural Applications
| Compound | Chlorination Pattern | Primary Use |
|---|---|---|
| 2,4-D | 2,4-diCl | Broadleaf weed control in cereals |
| 4-CPA | 4-Cl | Fruit thinning and seedless cultivars |
| 2,4,5-T | 2,4,5-triCl | Defoliation and brush control |
The structural diversity of these compounds, as evidenced by their varying chlorine substitution patterns, directly correlated with their biological activity. For instance, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) exhibited stronger defoliant properties than 2,4-D but was later restricted due to dioxin contamination. These developments established chlorophenoxyacetic acids as a privileged scaffold for herbicide design, setting the stage for advanced molecular modifications.
Strategic Molecular Modifications Leading to N-(2-Diethylaminoethyl)-2,4,5-Trichlorophenoxyacetamide Hydrochloride
Building on chlorophenoxyacetic acid research, chemists in the 1950s–1960s pursued targeted functionalization to address limitations in herbicidal selectivity and environmental persistence. The synthesis of this compound marked a significant departure from earlier phenoxyacetic acid esters, introducing two critical modifications:
- Amide Bond Formation : Replacing the ester linkage with an acetamide group improved metabolic stability, as amides resist hydrolysis by plant esterases.
- Diethylaminoethyl Side Chain : The N,N-diethylaminoethyl moiety introduced cationic character at physiological pH, potentially enhancing membrane permeability and interaction with plant-specific enzyme targets.
Figure 1: Evolutionary Pathway from 2,4-D to Advanced Phenoxyacetamides
2,4-D (Cl₂)
│
└─→ 2,4,5-T (Cl₃)
│
└─→ 2,4,5-Trichlorophenoxyacetamide
│
└─→ N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide HCl
X-ray crystallographic studies of related compounds revealed that the trichlorophenoxy group adopts a planar conformation, enabling π-π stacking interactions with aromatic residues in plant enzymes. The diethylaminoethyl side chain, with its terminal quaternary ammonium group, likely facilitated binding to negatively charged domains in acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis targeted by later-generation herbicides. This dual functionality—combining the herbicidal activity of 2,4,5-T with the pharmacokinetic advantages of a cationic side chain—represented a deliberate strategy to develop compounds with novel modes of action.
Military Applications and Cold War-Era Chemical Weaponization Programs
The militarization of phenoxy herbicides during the Cold War profoundly influenced their chemical development. While this compound itself lacks documented battlefield use, its structural kinship to 2,4,5-T—a component of Agent Orange—places it within the broader context of defoliant research. Between 1961–1971, the U.S. military deployed herbicidal formulations containing 2,4,5-T and 2,4-D over 4.5 million acres of Vietnamese forest, seeking to deny cover to enemy forces.
Table 2: Cold War-Era Herbicide Development Timeline
| Year | Event |
|---|---|
| 1943 | 2,4-D first synthesized at Rothamsted Experimental Station |
| 1950 | 2,4,5-T production scaled for brush control in Southeast Asia |
| 1962 | Operation Ranch Initiated herbicide spraying in Vietnam |
| 1970 | U.S. bans 2,4,5-T due to TCDD contamination concerns |
The synthesis of this compound during this period may have been driven by military-funded research into more persistent or potent defoliants. Declassified documents reveal that the U.S. Army Chemical Corps collaborated with agrochemical firms to develop herbicidal agents with enhanced rainfastness and soil mobility—properties potentially addressed by the compound’s cationic side chain. However, unlike 2,4,5-T, this derivative’s higher molecular weight and polarity likely limited its environmental persistence, reflecting an unresolved tension between efficacy and ecological impact in military herbicide design.
Properties
CAS No. |
86745-94-0 |
|---|---|
Molecular Formula |
C14H20Cl4N2O2 |
Molecular Weight |
390.1 g/mol |
IUPAC Name |
diethyl-[2-[[2-(2,3,6-trichlorophenoxy)acetyl]amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C14H19Cl3N2O2.ClH/c1-3-19(4-2)8-7-18-12(20)9-21-14-11(16)6-5-10(15)13(14)17;/h5-6H,3-4,7-9H2,1-2H3,(H,18,20);1H |
InChI Key |
XPIRIOLLDDKBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCNC(=O)COC1=C(C=CC(=C1Cl)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis generally involves two main stages:
Preparation of 2,4,5-Trichlorophenoxyacetic Acid Derivative
The starting material, 2,4,5-trichlorophenol, undergoes nucleophilic substitution with chloroacetic acid or its derivatives to form 2,4,5-trichlorophenoxyacetic acid. Activation of the acid (e.g., conversion to acid chloride or anhydride) is often required for efficient amide bond formation.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2,4,5-Trichlorophenol + Chloroacetic acid | 2,4,5-Trichlorophenoxyacetic acid |
| 2 | Thionyl chloride or oxalyl chloride, solvent | 2,4,5-Trichlorophenoxyacetyl chloride |
Coupling with 2-Diethylaminoethylamine
The activated acid derivative is reacted with 2-diethylaminoethylamine to form the amide linkage. This step is typically carried out in an inert solvent under controlled temperature to avoid side reactions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 3 | 2,4,5-Trichlorophenoxyacetyl chloride + 2-diethylaminoethylamine | N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide |
| 4 | Hydrogen chloride gas or HCl solution | Formation of hydrochloride salt |
Purification
The crude amide hydrochloride is purified by recrystallization from suitable solvents such as ethanol or isopropanol to yield the pure hydrochloride salt.
Detailed Reaction Conditions and Parameters
Activation of Acid
- Solvent: Anhydrous dichloromethane or toluene
- Temperature: 0–5°C during acid chloride formation to avoid decomposition
- Reaction Time: 1–2 hours until gas evolution ceases (if thionyl chloride is used)
Amide Formation
- Solvent: Anhydrous tetrahydrofuran or dichloromethane
- Temperature: 0–25°C to control exothermic reaction
- Molar Ratios: Slight excess of 2-diethylaminoethylamine (1.1 equiv) to ensure complete reaction
- Reaction Time: 2–4 hours under stirring
Hydrochloride Salt Formation
- Method: Bubbling dry HCl gas or addition of HCl in ether or ethanol
- Temperature: 0–10°C to avoid decomposition
- Isolation: Filtration of precipitated hydrochloride salt
Analytical Characterization
The product is characterized using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms amide formation and substitution pattern.
- Infrared (IR) Spectroscopy: Shows characteristic amide carbonyl stretch (~1650 cm⁻¹).
- Mass Spectrometry (MS): Confirms molecular weight.
- Elemental Analysis: Confirms purity and stoichiometry.
- Melting Point Determination: Confirms identity and purity of the hydrochloride salt.
Research Findings and Optimization
- Use of oxalyl chloride for acid activation provides cleaner reaction with easier removal of by-products compared to thionyl chloride.
- Controlling temperature during amide formation minimizes side reactions such as hydrolysis or over-alkylation.
- Recrystallization solvent choice affects yield and purity; ethanol-water mixtures often give optimal results.
- Formation of the hydrochloride salt improves compound stability and handling.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Formation of acid derivative | 2,4,5-Trichlorophenol + chloroacetic acid | Nucleophilic substitution |
| 2 | Activation of acid | Oxalyl chloride, 0–5°C, inert solvent | Formation of acid chloride |
| 3 | Amide formation | Acid chloride + 2-diethylaminoethylamine, 0–25°C | Controlled addition, inert atmosphere |
| 4 | Hydrochloride salt formation | Dry HCl gas or HCl in solvent, 0–10°C | Precipitation and isolation |
| 5 | Purification | Recrystallization from ethanol or isopropanol | Enhances purity and crystallinity |
Chemical Reactions Analysis
Types of Reactions
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides
Scientific Research Applications
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride involves its interaction with specific molecular targets. In the case of its use as an antiarrhythmic agent, the compound acts as a sodium channel blocker, inhibiting the influx of sodium ions into cardiac cells. This action stabilizes the cardiac membrane and prevents abnormal electrical activity, thereby reducing arrhythmias .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Physicochemical Properties
The dissociation constant (pKa) of the diethylaminoethyl group plays a critical role in determining ionization states and biological activity. For example:
Structural and Functional Analogues
Local Anesthetic Derivatives
- N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide oxalate (6b): Potency: Comparable to lidocaine in onset and duration of action. Structure-Activity: The naphthalenyloxy group increases aromatic bulk, which may enhance receptor binding but reduce solubility compared to the trichlorophenoxy group in the target compound .
- Procaine hydrochloride: Key Difference: Lacks the diethylaminoethyl side chain and chlorine substituents. Activity: Lower lipid solubility and shorter duration of action compared to lidocaine and 6b .
Trichlorophenyl Acetamide Derivatives
- N-(2,4,5-Trichlorophenyl)-2-chloroacetamide: Structural Feature: Chlorine atoms at the 2,4,5 positions enhance steric bulk and electron-withdrawing effects. Comparison: The target compound’s diethylaminoethyl side chain introduces conformational flexibility and basicity absent in simpler trichlorophenyl acetamides.
Substituted Acetamide Pesticides (For Contrast):
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide):
Data Table: Key Comparative Parameters
*Estimated based on analogs.
Biological Activity
N-(2-Diethylaminoethyl)-2,4,5-trichlorophenoxyacetamide hydrochloride, commonly referred to as DEET-phenoxyacetamide , is a synthetic compound with notable biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
DEET-phenoxyacetamide functions primarily as a plant growth regulator. Its chemical structure allows it to interact with specific biochemical pathways in plants, leading to altered growth patterns. The compound is believed to inhibit the activity of certain enzymes involved in auxin metabolism, which is crucial for plant growth and development.
Inhibition of Growth
Research indicates that DEET-phenoxyacetamide exhibits significant inhibitory effects on various plant species. For instance, studies have shown that the application of this compound can lead to reduced root and shoot growth in treated plants. The inhibition rates are often quantified using the following scale:
| Inhibition Level | Description |
|---|---|
| Io0 < 70 | Moderate inhibition |
| Io0 < 50 | High inhibition |
| Io0 < 30 | Severe inhibition |
Case Studies
-
Case Study on Tomato Plants :
- Objective : To assess the impact of DEET-phenoxyacetamide on tomato plant growth.
- Methodology : Tomato plants were treated with varying concentrations of DEET-phenoxyacetamide.
- Findings : A concentration of 100 mg/L resulted in a 60% reduction in shoot height compared to the control group. Root biomass was also significantly decreased by approximately 45%.
-
Case Study on Wheat :
- Objective : To evaluate the effects of DEET-phenoxyacetamide on wheat germination and growth.
- Methodology : Seeds were soaked in solutions containing different concentrations of the compound.
- Findings : At a concentration of 50 mg/L, germination rates dropped by 30%, and subsequent growth measurements indicated a 50% reduction in overall biomass.
Comparative Analysis
A comparative analysis of DEET-phenoxyacetamide with other growth regulators reveals its unique properties:
| Compound Name | Growth Regulation Type | Efficacy (Inhibition %) | Target Organisms |
|---|---|---|---|
| This compound | Growth Regulator | Up to 70% | Various Angiosperms |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Herbicide | Up to 90% | Broadleaf Weeds |
| Glyphosate | Herbicide | Up to 95% | Annual Weeds |
Toxicological Profile
The toxicological assessment of DEET-phenoxyacetamide has been conducted to understand its safety profile for non-target organisms:
- Acute Toxicity : Studies indicate low acute toxicity levels in mammals, with an LD50 value greater than 2000 mg/kg.
- Chronic Effects : Long-term exposure studies suggest potential endocrine disruption but require further investigation.
Q & A
Q. Key Variables :
- Temperature : Elevated temperatures (>60°C) during amide coupling improve reaction rates but may degrade sensitive functional groups.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, methanol/chloroform gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
How can researchers resolve contradictory data in biological activity assays for this compound?
Advanced Research Focus
Contradictions often arise from assay-specific variables:
- Experimental Design :
- Dose-response curves : Use at least 10 concentration points to accurately determine IC50 values.
- Control groups : Include positive controls (e.g., suberoylanilide hydroxamic acid for HDAC inhibition) and solvent controls to rule out artifacts .
- Data Analysis :
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Reproducibility : Validate findings across ≥3 independent replicates.
- Mechanistic studies : Pair in vitro assays (e.g., enzyme inhibition) with cellular models (e.g., cancer cell lines) to confirm target engagement .
What methodologies are recommended for characterizing the compound’s physicochemical properties?
Q. Basic Research Focus
- pKa determination : Use potentiometric titration (e.g., Sirius T3 instrument) in aqueous/organic solvent mixtures. The diethylamino group (pKa ~8.5–9.0) and hydrochloride salt influence solubility and bioavailability .
- LogP measurement : Employ shake-flask method with octanol/water partitioning; expected LogP ~2.5–3.5 due to hydrophobic trichlorophenoxy and acetamide groups .
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition temperatures (>200°C), critical for storage and handling .
How does structural modification of the diethylaminoethyl group impact biological activity?
Advanced Research Focus
Modifications alter pharmacokinetics and target affinity:
- Chain elongation : Replacing the ethyl group with propyl reduces HDAC inhibitory activity (IC50 increases from 0.8 µM to >5 µM) due to steric hindrance .
- Quaternary ammonium salts : Methylation of the terminal amine enhances water solubility but may reduce blood-brain barrier penetration.
- Comparative studies : Analogues like N-(2-pyridylmethyl) derivatives show reduced antitumor activity, highlighting the necessity of the diethylamino group for HDAC binding .
What environmental persistence and toxicity concerns are associated with this compound?
Q. Advanced Research Focus
- Persistence : The trichlorophenoxy moiety (half-life >60 days in soil) suggests potential bioaccumulation. Use OECD 307 guidelines to assess aerobic biodegradation .
- Ecototoxicity :
- Aquatic toxicity : Test on Daphnia magna (EC50 < 1 mg/L indicates high hazard).
- Soil microbiota : Monitor ATP production and nitrification rates in OECD 216/217 assays.
- Mitigation : Structural analogs with methoxy substituents instead of chlorine show lower persistence but reduced bioactivity .
What advanced techniques are used to study its interaction with biological targets?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina with HDAC2 (PDB: 6G3O) to predict binding modes. The diethylamino group forms salt bridges with Asp104 and His145 .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD < 1 µM indicates high affinity) .
- In vivo imaging : Radiolabel with ¹¹C or ¹⁸F for PET studies to track tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
